1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone
Description
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a cyclohexylethanone substituent. Its molecular formula is C₂₅H₃₀N₇O, with an average molecular mass of 444.56 g/mol. The compound’s structure includes a benzyl group at position 3 of the triazolo ring, a piperazine linker at position 7, and a lipophilic cyclohexylethanone moiety.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJITYQSJNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway. The inhibition of CDK2 leads to alterations in cell cycle progression, specifically affecting the transition from the G1 phase to the S phase. This results in the induction of apoptosis within cancer cells.
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The action of this compound results in significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. The compound induces apoptosis within these cancer cells, likely through the mitochondrial pathway.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a synthetic derivative featuring a triazolo-pyrimidine moiety linked to a piperazine and cyclohexylethanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology.
- Molecular Formula : C18H22N6O
- Molecular Weight : 342.41 g/mol
- CAS Number : Not explicitly provided; however, related compounds can be referenced.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines, including breast cancer cells.
- Efficacy Against Breast Cancer :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is influenced by structural modifications. The presence of a benzyl group and piperazine ring appears to enhance binding affinity and selectivity towards target enzymes involved in cancer progression .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative with a similar piperazine structure was tested against multiple cancer cell lines and demonstrated significant cytotoxic effects with IC50 values below 20 µM .
- Case Study 2 : Another study examined the effects of a closely related compound on HeLa cells, revealing an IC50 value of approximately 9.22 µM after 72 hours of treatment, indicating potent anti-proliferative effects .
Data Tables
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | MCF-7 | 18 | PARP1 inhibition, apoptosis induction |
| Compound BPU | HeLa | 9.22 | Cytotoxicity via DNA damage |
| Olaparib | MCF-7 | 57.3 | PARP1 inhibition |
Comparison with Similar Compounds
Key Compounds:
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone (, CAS: 920390-79-0): Molecular Formula: C₂₅H₂₄ClN₇O Molecular Weight: 473.5 g/mol Substituent: 4-Chlorophenyl group instead of cyclohexyl.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (): Core Structure: Pyrazolo-triazolo-pyrimidine scaffold. Substituents: Varied aryl/hydrazine groups (e.g., 4-tolyl, hydrazine).
Data Table: Structural and Physicochemical Comparison
*logP values estimated via XLogP3-AA computational method.
Research Findings and Implications
Substituent Effects on Pharmacokinetics
- Cyclohexyl vs. Chlorophenyl: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.8 vs. In contrast, the chlorophenyl analogue’s halogen atom may enhance binding to aromatic residues in enzyme active sites (e.g., kinases) but increase susceptibility to oxidative metabolism .
- Piperazine Linker : The piperazine moiety in both the target compound and ’s analogue likely enhances solubility and bioavailability compared to ’s derivatives, which lack this feature .
Structural Stability and Isomerization
highlights isomerization tendencies in pyrazolo-triazolo-pyrimidines under varying conditions. While the target compound’s triazolo[4,5-d]pyrimidine core is structurally rigid, substituent bulk (e.g., cyclohexyl) may influence conformational stability during synthesis or biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
